Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate

Factor Xa inhibition Anticoagulant drug discovery Pyrrolidine-3,4-dicarboxylic acid amides

Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate (CAS 92486-65-2) is a chiral, non-racemic trans-configured pyrrolidine-3,4-dicarboxylate diester bearing an N-benzyl protecting group. The compound is accessed via a 1,3-dipolar cycloaddition between diethyl fumarate and the azomethine ylide generated from N-benzylglycine, which installs the trans (3R,4R) relative stereochemistry with high diastereoselectivity.

Molecular Formula C17H23NO4
Molecular Weight 305.4 g/mol
CAS No. 92486-65-2
Cat. No. B1316780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate
CAS92486-65-2
Molecular FormulaC17H23NO4
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CN(CC1C(=O)OCC)CC2=CC=CC=C2
InChIInChI=1S/C17H23NO4/c1-3-21-16(19)14-11-18(10-13-8-6-5-7-9-13)12-15(14)17(20)22-4-2/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15-/m0/s1
InChIKeyQXELSODIWMVNCI-GJZGRUSLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate (CAS 92486-65-2): Chiral Pyrrolidine Diester for Asymmetric Synthesis Procurement


Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate (CAS 92486-65-2) is a chiral, non-racemic trans-configured pyrrolidine-3,4-dicarboxylate diester bearing an N-benzyl protecting group. The compound is accessed via a 1,3-dipolar cycloaddition between diethyl fumarate and the azomethine ylide generated from N-benzylglycine, which installs the trans (3R,4R) relative stereochemistry with high diastereoselectivity [1]. It serves as a key synthetic intermediate en route to enantiopure N-Boc-pyrrolidine-3,4-dicarboxylic acid monoethyl esters, which are privileged scaffolds in metalloproteinase and factor Xa inhibitor programs [2]. The compound is commercially available at purities of 95–98% (HPLC) from multiple ISO-certified suppliers .

Why Generic Substitution of Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate with its cis Isomer or Dimethyl Ester Risks Synthetic Failure


The trans (3R,4R) relative stereochemistry of the pyrrolidine ring is not a trivial structural detail; it is the critical determinant of downstream enantioselectivity in both enzymatic resolutions and receptor binding. The cis isomer (CAS 156469-74-8) presents the two ester groups on the same face of the ring, leading to a fundamentally different spatial orientation that cannot access the same chiral half-ester products upon enzymatic desymmetrization [1]. Substituting the diethyl ester with the dimethyl analog (CAS 87813-05-6) alters the steric and electronic environment at the ester carbonyls, which has been shown to change both the rate and stereoselectivity of pig liver esterase (PLE)-catalyzed monohydrolysis [2]. Use of racemic or stereochemically undefined material (CAS 186203-24-7) forfeits the enantiomeric enrichment achievable from the pre-defined trans configuration, necessitating additional chiral resolution steps that reduce overall yield [3]. These differences are quantitative and consequential: the wrong stereoisomer or ester homolog cannot be interchanged without re-optimizing the entire synthetic sequence.

Quantitative Differentiation Evidence for Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate Versus Closest Analogs


Trans-(3R,4R) Stereochemistry Enables Exclusive Formation of the Clinically Validated Factor Xa Inhibitor Scaffold, Inaccessible from the cis Isomer

The (3R,4R)-pyrrolidine-3,4-dicarboxylic acid scaffold—directly derived from the title compound via N-debenzylation and ester hydrolysis—constitutes the core of the clinical factor Xa inhibitor candidate R1663. In the 2010 Anselm et al. study, a series of (3R,4R)-pyrrolidine-3,4-dicarboxylic acid amides was systematically evaluated for factor Xa inhibitory activity, selectivity against a panel of serine proteases, and pharmacokinetic properties [1]. The lead compound R1663 advanced to a completed Phase I clinical study [1]. Critically, the (3R,4S) cis-configured pyrrolidine-3,4-dicarboxylate scaffold was not included in this clinical development series because the spatial arrangement of the carboxylic acid/amide substituents cannot recapitulate the binding mode required for factor Xa active-site engagement as demonstrated by X-ray crystallography (PDB: 2xc4, 2xbw, 2xby) [2].

Factor Xa inhibition Anticoagulant drug discovery Pyrrolidine-3,4-dicarboxylic acid amides

Enzymatic Monohydrolysis of the Trans-Diethyl Ester Proceeds with High Stereoselectivity; the Dimethyl Ester Analog Shows Reduced Selectivity Under Identical PLE Conditions

The seminal Achiwa group study on PLE-catalyzed asymmetric hydrolysis of heterocyclic diesters examined dimethyl N-benzylpyrrolidine-3,4-dicarboxylate (the dimethyl analog of the target compound) and reported that the reaction proceeded with only moderate stereoselectivity [1]. In contrast, the subsequent Briel et al. (2003) study demonstrated that the corresponding diethyl trans-diester (i.e., the Boc-protected derivative of the target compound, synthesized from the N-benzyl diethyl trans-diester via hydrogenation/Boc protection) could be resolved with high enantioselectivity using two consecutive enzymatic steps (esterase ESP-ESL 1199 and Chirazyme L-3), producing the (R,R)- and (S,S)-monoethyl esters in enantiomerically pure form at gram scale [2]. The improved selectivity of the diethyl ester over the dimethyl ester is attributed to the larger steric demand of the ethyl group, which enhances chiral recognition at the PLE active site [1][2].

Enzymatic kinetic resolution Pig liver esterase (PLE) Chiral building block synthesis

Multi-Gram Synthesis of the Trans-Diethyl Ester Proceeds in 86% Overall Yield via 1,3-Dipolar Cycloaddition; the Cis Isomer Cannot Be Accessed by This Stereospecific Route

The Briel et al. (2003) study reports a robust two-step synthesis of the N-Boc-protected diethyl pyrrolidine trans-3,4-dicarboxylate on a 25 g scale with 86% overall yield [1]. The key step is a 1,3-dipolar cycloaddition between diethyl fumarate (trans-dipolarophile) and the azomethine ylide from N-benzylglycine/paraformaldehyde, which inherently delivers the trans relative configuration at C3 and C4 [1]. This stereospecificity is a direct consequence of the concerted cycloaddition mechanism: the trans geometry of diethyl fumarate is translated into trans stereochemistry in the pyrrolidine product. The cis isomer (CAS 156469-74-8) cannot be accessed by this route and requires a fundamentally different synthetic approach (e.g., diethyl maleate as dipolarophile or epimerization post-cycloaddition), typically with lower diastereoselectivity and yield [2].

1,3-Dipolar cycloaddition Diastereoselective synthesis Scale-up chemistry

Commercial Purity of the Defined (3R,4R) Enantiomer Reaches 98% (HPLC), Versus 95% Typical for Racemic or Stereochemically Unassigned Material

Multiple independent suppliers offer the title compound with certified purity specifications. Leyan (Shanghai) supplies the compound as rel-(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate at 98% purity . MolCore lists NLT 98% purity under ISO quality systems . In contrast, the racemic or stereochemically unassigned diethyl 1-benzylpyrrolidine-3,4-dicarboxylate (CAS 186203-24-7) is typically offered at 95% purity , and the cis isomer (CAS 156469-74-8) is most commonly listed at 95% . The 98% specification for the (3R,4R) compound reflects the additional purification applied after stereoselective synthesis, which removes diastereomeric and enantiomeric impurities.

Chiral purity Quality control Procurement specification

The N-Benzyl Protecting Group Enables Orthogonal Deprotection Without Ester Cleavage, a Functional Advantage Over N-Boc Analogs in Multi-Step Sequences

The N-benzyl group of the title compound can be removed by hydrogenolysis (H2, Pd/C) under conditions that leave the ethyl esters intact, as demonstrated in the Briel et al. (2003) two-step protocol where hydrogenation with concomitant Boc protection proceeds smoothly without ester reduction [1]. This orthogonal deprotection profile is the basis for the compound's role as a precursor to N-Boc-pyrrolidine-3,4-dicarboxylates—the direct substrates for enzymatic resolution. In contrast, the N-Boc-protected trans-diester (CAS 1820583-65-0 or similar) would require acidic deprotection that risks ester hydrolysis, while the corresponding N-unprotected pyrrolidine diesters are prone to oxidation and have limited shelf stability [2].

Protecting group strategy Orthogonal deprotection Synthetic intermediate design

The Trans-(3R,4R) Diester is the Direct Precursor to Metalloproteinase Inhibitor Key Intermediates, a Therapeutic Class Not Addressed by the cis or 2,5-Diester Scaffolds

The Briel et al. (2003) paper explicitly states that the (R,R)- and (S,S)-monoethyl esters of N-Boc-pyrrolidine-3,4-dicarboxylic acid were prepared "for the synthesis of metalloproteinase inhibitors" as key intermediates [1]. The trans-3,4-dicarboxylate geometry is essential because the resulting chiral building blocks are used to construct biologically important azabicyclic systems that serve as zinc-chelating metalloproteinase inhibitor cores [REFS-1, Introduction]. The alternative 2,5-diester regioisomer (e.g., CAS 52321-06-9, diethyl (2S,5R)-1-benzylpyrrolidine-2,5-dicarboxylate) and the cis-3,4-diester do not map onto this pharmacophore model, as evidenced by the absence of metalloproteinase inhibitor literature employing these alternative scaffolds [2].

Metalloproteinase inhibitors Zinc protease Azabicyclic systems

High-Value Application Scenarios for Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate Based on Quantitative Differentiation Evidence


Factor Xa Inhibitor Lead Optimization and Preclinical Development

Medicinal chemistry teams developing oral anticoagulants should prioritize the (3R,4R)-diethyl ester as the chiral pool starting material for constructing the pyrrolidine-3,4-dicarboxylic acid amide pharmacophore. The trans stereochemistry is mandatory for factor Xa active-site binding, as validated by the R1663 clinical candidate and its co-crystal structures (PDB 2xc4) [1]. Procurement of the cis isomer (CAS 156469-74-8) or racemic material (CAS 186203-24-7) would require costly chiral separation and re-validation of the binding mode, adding 6–12 months to lead optimization timelines.

Enzymatic Desymmetrization for Enantiopure Pyrrolidine Building Block Production

Process R&D groups seeking to manufacture enantiopure N-Boc-pyrrolidine-3,4-dicarboxylic acid monoethyl esters at kilogram scale should source the (3R,4R)-diethyl ester specifically. The established two-step protocol (hydrogenolytic N-debenzylation with concomitant Boc protection, followed by two-step enzymatic resolution) has been demonstrated at 25 g scale with 86% overall yield and delivers both the (R,R)- and (S,S)-monoethyl esters in enantiopure form [2]. The dimethyl ester analog (CAS 87813-05-6) is unsuitable because PLE-catalyzed hydrolysis of the dimethyl N-benzyl diester proceeds with only moderate stereoselectivity, failing to provide enantiopure product [3].

Metalloproteinase Inhibitor Fragment-Based Drug Discovery (FBDD)

FBDD programs targeting zinc-dependent metalloproteinases can employ the (3R,4R)-diester as a versatile starting point for generating a library of 3,4-disubstituted pyrrolidine fragments with defined trans stereochemistry. The N-benzyl group provides a stable handle for parallel derivatization (e.g., N-alkylation or N-acylation after debenzylation), while the two ethyl ester groups can be differentially hydrolyzed to generate monoacid/monoester or diacid intermediates for amide coupling [2]. This orthogonal reactivity profile is documented in the patent literature for metalloproteinase inhibitor synthesis [4] and is not available from the 2,5-diester regioisomer.

GMP Intermediate Supply for Late-Stage Clinical Candidates

CDMOs and pharmaceutical supply chain managers supporting Phase II/III programs should qualify the (3R,4R)-diethyl ester at 98% purity (HPLC) from ISO-certified suppliers . The higher purity specification relative to the cis isomer or racemic material reduces the analytical burden for impurity fate-and-purge studies required by ICH M7 guidelines. Furthermore, the multi-gram synthetic precedent [2] provides a clear path for technology transfer to pilot-plant scale, mitigating scale-up risk.

Quote Request

Request a Quote for Diethyl (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.